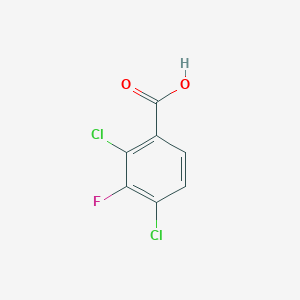

2,4-Dichloro-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOGDFHFACXPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582130 | |

| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915145-05-0 | |

| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic Acid

CAS Number: 915145-05-0

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its applications in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915145-05-0 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| IUPAC Name | This compound | |

| Melting Point | Not experimentally determined in searched documents. | |

| Boiling Point | Not experimentally determined in searched documents. | |

| pKa | Not experimentally determined in searched documents. | |

| Solubility | Not specified in searched documents. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be inferred from established methods for the synthesis of similar polysubstituted benzoic acids. A common approach involves the oxidation of a corresponding toluene derivative. The following workflow outlines a potential synthetic pathway.

Experimental Workflow: Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

A common method for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzene.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 2,4-dichloro-3-fluorotoluene, would be suspended in a suitable solvent, such as a mixture of pyridine and water.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), would be added portion-wise to the reaction mixture. The mixture would then be heated to reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

-

Workup: After the reaction is complete, the mixture would be cooled to room temperature. The excess oxidizing agent would be quenched, for example, by the addition of a reducing agent like sodium bisulfite. The resulting manganese dioxide precipitate would be removed by filtration.

-

Isolation and Purification: The filtrate would then be acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound. The solid product would be collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Applications in Research and Drug Development

Halogenated benzoic acids are important intermediates in the synthesis of a variety of bioactive molecules. The presence of fluorine, in particular, can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability.[4][5]

While specific drugs derived from this compound are not detailed in the available search results, it is positioned as a key intermediate in the synthesis of pharmaceuticals, particularly antibacterial agents.[2][6] Its structural motifs are found in various classes of therapeutic agents.

Potential Signaling Pathway Involvement (Hypothetical):

Given its application in the development of antibacterial agents, derivatives of this compound could potentially interfere with essential bacterial signaling pathways. For instance, they might be designed to inhibit enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.

Caption: Hypothetical mechanism of action for an antibacterial agent.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Spectroscopic Data

While specific spectra for this compound were not available in the search results, typical spectroscopic data for similar compounds would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations.

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide information on the fragmentation pattern.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4-dichloro-3-fluorobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed methodologies and clear data presentation.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its substituted pattern makes it an attractive building block for accessing complex molecular architectures, particularly in the synthesis of biologically active compounds. This guide outlines a feasible and efficient synthetic pathway, starting from the readily available precursor, 2,4-dichloro-3-fluorotoluene. The core of this synthesis lies in the well-established oxidation of a benzylic methyl group to a carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a single-step oxidation reaction from 2,4-dichloro-3-fluorotoluene. This method is advantageous due to its directness and the use of common and effective oxidizing agents.

Experimental Protocol

The following experimental protocol is based on established procedures for the oxidation of substituted toluenes to their corresponding benzoic acids.[1][2][3]

Reaction: Oxidation of 2,4-dichloro-3-fluorotoluene

-

Materials:

-

2,4-dichloro-3-fluorotoluene

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Toluene (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-3-fluorotoluene and a solution of potassium permanganate in water.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. This may take several hours.

-

Once the reaction is complete (as indicated by the formation of a brown precipitate of manganese dioxide and the absence of the permanganate color), allow the mixture to cool to room temperature.

-

Filter the hot reaction mixture by suction filtration to remove the manganese dioxide. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Combine the filtrate and washings. If any unreacted toluene derivative is present, it can be removed by steam distillation or extraction with a suitable organic solvent.

-

Concentrate the aqueous solution under reduced pressure.

-

Acidify the concentrated solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration and wash with cold water.

-

Dry the crude product. For further purification, recrystallization from a suitable solvent such as toluene can be performed.

-

-

Work-up and Purification:

-

The crude product is collected by filtration.

-

Purification is achieved through recrystallization from toluene to yield pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar oxidation reactions.

| Parameter | Value | Reference |

| Starting Material | 2,4-dichloro-3-fluorotoluene | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₇H₃Cl₂FO₂ | N/A |

| Molecular Weight | 209.01 g/mol | N/A |

| Typical Yield | 70-80% | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | To be determined experimentally | N/A |

Alternative Synthetic Route

This pathway involves the diazotization of the aniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. While this route is synthetically viable, it involves more steps and potentially hazardous reagents.

Conclusion

The synthesis of this compound can be effectively achieved through the direct oxidation of 2,4-dichloro-3-fluorotoluene. This method is straightforward and utilizes common laboratory reagents and techniques. The provided experimental protocol, based on analogous transformations, offers a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for various applications, including drug discovery and materials science.

References

An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-3-fluorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The document details available data on its properties, outlines a plausible synthetic route with experimental protocols, and discusses analytical methodologies.

Core Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and one fluorine atom on the benzene ring, imparts specific chemical characteristics relevant to its use as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 915145-05-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₃Cl₂FO₂ | --INVALID-LINK-- |

| Molecular Weight | 209.00 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | --INVALID-LINK-- |

| InChI Key | LBOGDFHFACXPKV-UHFFFAOYSA-N | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

The following protocol is adapted from the synthesis of a related compound and represents a viable method for obtaining this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under a nitrogen atmosphere, add 1,3-dichloro-2-fluorobenzene dropwise at 0 °C.

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-3-fluoroacetophenone.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Haloform Reaction of 2,4-Dichloro-3-fluoroacetophenone

-

Dissolve the purified 2,4-dichloro-3-fluoroacetophenone in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine to the sodium hydroxide solution to form sodium hypobromite in situ.

-

Add the sodium hypobromite solution dropwise to the solution of the acetophenone derivative, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the excess hypobromite with a solution of sodium bisulfite.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Analytical Methodologies

The purity and identity of this compound can be determined using standard analytical techniques.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required. A common derivatizing agent is BF₃ in methanol. The analysis can be performed on a capillary column (e.g., DB-5ms) with a temperature gradient. Mass spectrometry will confirm the molecular weight and provide fragmentation patterns for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the analysis of benzoic acid derivatives. A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic acid or phosphoric acid) is typically used. Detection is commonly performed using a UV detector at a wavelength around 210-280 nm.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogens and the carboxylic acid group.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the two chlorine atoms. Fragmentation would likely involve the loss of the carboxylic acid group and subsequent loss of halogen atoms.

Analytical Workflow

Caption: A general workflow for the analytical characterization of this compound.

Biological Activity and Potential Applications

There is currently no direct, publicly available data on the biological activity or specific signaling pathway involvement of this compound. However, the structural motif of halogenated benzoic acids is present in numerous biologically active compounds.

Derivatives of a closely related isomer, 2,4-dichloro-5-fluorobenzoic acid, have been investigated for their therapeutic potential. For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated in vitro inhibitory activity against α-amylase and α-glucosidase, suggesting potential as antidiabetic agents.

This suggests that this compound could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its specific substitution pattern may offer advantages in terms of metabolic stability, binding affinity to biological targets, or other pharmacokinetic properties.

Scaffold-Based Drug Discovery Potential

Caption: Logical workflow illustrating the use of this compound as a scaffold in drug discovery.

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-3-fluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a comprehensive guide to the analytical methodologies and data interpretation required for the structural confirmation of 2,4-Dichloro-3-fluorobenzoic acid. It is intended to serve as a technical resource for professionals engaged in chemical synthesis, quality control, and regulatory submission.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its specific substitution pattern is critical to its chemical properties and potential applications, making unambiguous structure elucidation a fundamental requirement for its use in research and development. This guide details the standard analytical workflow and expected data for the confirmation of its molecular structure.

Physicochemical and Identification Data

A summary of the key identification and physical properties of this compound is presented below. This data provides the foundational information for subsequent analytical investigations.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 915145-05-0 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][3] |

| Molecular Weight | 209.00 g/mol | [1][3] |

| Monoisotopic Mass | 207.9494129 Da | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | [1] |

| InChI | InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | [1] |

| InChIKey | LBOGDFHFACXPKV-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [3] |

Analytical Workflow for Structure Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity and purity.

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition via the isotopic pattern.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.

Expected Data and Interpretation: The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern. The expected m/z values for the deprotonated molecular ion [M-H]⁻ are summarized below.

| Ion Species | Isotope Composition | Calculated m/z | Relative Abundance (%) |

| [M-H]⁻ | ¹²C₇¹H₂³⁵Cl₂¹⁹F¹⁶O₂ | 205.9421 | 100.0 |

| [M-H+1]⁻ | Isotopic Contributions | 206.9455 | 7.6 |

| [M-H+2]⁻ | ¹²C₇¹H₂³⁵Cl³⁷Cl¹⁹F¹⁶O₂ | 207.9392 | 65.3 |

| [M-H+3]⁻ | Isotopic Contributions | 208.9425 | 5.0 |

| [M-H+4]⁻ | ¹²C₇¹H₂³⁷Cl₂¹⁹F¹⁶O₂ | 209.9362 | 10.6 |

The observation of this distinct isotopic cluster, with the base peak at m/z 205.9421 and a prominent [M+2] peak at approximately 65% relative abundance, provides strong evidence for the presence of two chlorine atoms and confirms the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms by analyzing the chemical environment of the ¹H, ¹³C, and ¹⁹F nuclei.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. 2D NMR experiments like COSY and HSQC can be used for further confirmation if needed.

Expected Data and Interpretation:

-

¹H NMR:

-

A broad singlet corresponding to the acidic proton of the carboxylic acid (typically >10 ppm in DMSO-d₆).

-

Two aromatic protons, appearing as doublets or doublet of doublets in the aromatic region (typically 7-8.5 ppm). The coupling constants will be indicative of their relative positions.

-

-

¹³C NMR:

-

A signal for the carboxyl carbon (typically 165-175 ppm).

-

Six distinct signals in the aromatic region (typically 110-160 ppm) for the benzene ring carbons. The carbons directly attached to electronegative atoms (Cl, F) will be significantly shifted.

-

-

¹⁹F NMR:

-

A single resonance, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. Coupling to nearby protons (if any) would be observed.

-

The combination of these spectra allows for the precise mapping of the substituents on the benzoic acid core.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1720 | C=O stretch | Carboxylic Acid (Aromatic) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 1000-1150 | C-F stretch | Aryl-Fluoride |

| 700-850 | C-Cl stretch | Aryl-Chloride |

The presence of these characteristic absorption bands confirms the presence of the carboxylic acid and the halogen substituents on the aromatic ring.

Structural Confirmation Logic

The final structural assignment is based on the convergence of data from all analytical techniques.

Conclusion

The structure elucidation of this compound is a systematic process that integrates data from mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique provides complementary information that, when combined, allows for the unambiguous confirmation of the molecular formula, the identification of functional groups, and the precise arrangement of substituents on the aromatic ring. The methodologies and expected data outlined in this guide serve as a robust framework for the analytical validation of this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic acid

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of synthetic chemistry and drug development. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications as a key chemical intermediate.

Core Chemical and Physical Properties

This compound is a polysubstituted benzoic acid derivative. The presence of chlorine and fluorine atoms on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Weight | 209.00 g/mol [1][2] |

| Chemical Formula | C₇H₃Cl₂FO₂[1][3] |

| IUPAC Name | This compound[1][3] |

| CAS Number | 915145-05-0[1][3][4] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl[1] |

| InChI Key | LBOGDFHFACXPKV-UHFFFAOYSA-N[3] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as 2,4-dichloro-3-fluoroaniline. The general workflow involves the conversion of the aniline to a more stable intermediate, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol:

-

Diazotization of 2,4-dichloro-3-fluoroaniline:

-

Dissolve 2,4-dichloro-3-fluoroaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This reaction forms the corresponding diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution to the CuCN solution. This will result in the substitution of the diazonium group with a nitrile group, yielding 2,4-dichloro-3-fluorobenzonitrile.

-

-

Hydrolysis of the Nitrile:

-

Isolate the 2,4-dichloro-3-fluorobenzonitrile from the reaction mixture.

-

Subject the nitrile to acidic or basic hydrolysis. For example, reflux the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Upon completion of the hydrolysis, acidify the reaction mixture (if basic hydrolysis was used) to precipitate the this compound.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product in high purity.

-

Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide array of bioactive molecules. While there is limited public information on the direct biological activity of this compound itself, its structural motifs are present in various pharmacologically active compounds.

Derivatives of dichlorofluorobenzoic acid are known to be precursors for certain classes of antibiotics and anti-inflammatory agents. The presence and position of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Signaling Pathways and Mechanism of Action

As a chemical intermediate, this compound is not expected to have a direct, well-characterized interaction with biological signaling pathways. Its primary role is that of a molecular scaffold that, once incorporated into a larger molecule, contributes to the overall shape and electronic properties that govern the final compound's biological activity.

For example, a hypothetical drug molecule synthesized from this intermediate could be an inhibitor of a specific enzyme, such as a kinase. In this scenario, the dichlorofluorophenyl moiety would likely occupy a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor. The inhibition of such an enzyme would then modulate a downstream signaling pathway, leading to a therapeutic effect.

References

An In-Depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and outlines experimental protocols for its synthesis. A significant focus is placed on its application in drug development, particularly as a precursor to the fluoroquinolone antibiotic, finafloxacin. The guide includes a detailed description of finafloxacin's mechanism of action, supported by a signaling pathway diagram. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound, with the IUPAC name This compound [1], is a halogenated aromatic carboxylic acid. Its structural features, including the presence of two chlorine atoms and a fluorine atom on the benzene ring, make it a valuable building block in organic synthesis. This is particularly true in the field of medicinal chemistry, where the incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the critical information needed for its synthesis and application.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dichloro-5-fluorobenzoic acid | 3-Fluorobenzoic Acid |

| Molecular Formula | C₇H₃Cl₂FO₂[1] | C₇H₃Cl₂FO₂[2] | C₇H₅FO₂ |

| Molecular Weight | 209.00 g/mol [1] | 209.0 g/mol [2] | 140.11 g/mol |

| CAS Number | 915145-05-0[1] | 86522-89-6[2] | 455-38-9 |

| Melting Point | Not available | 144-146 °C[2] | 123 °C[3] |

| Boiling Point | Not available | Not available | Not available |

| pKa | Not available | 2.29 (Predicted) | 3.86[3] |

| LogP | 2.8 (Predicted)[1] | Not available | 2.163[3] |

| Appearance | White to Almost white powder to crystal | White to Almost white powder to crystal[2] | White powder[3] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum Type | This compound | 2,4-Dichlorobenzoic Acid | 4-Fluorobenzoic Acid |

| ¹H NMR | Data not available in cited sources. | 90 MHz in DMSO-d6: δ 13.5 (s, 1H), 7.84 (d), 7.71 (d), 7.53 (dd)[4] | |

| ¹³C NMR | Data not available in cited sources. | 101 MHz, CDCl₃: δ 169.2, 139.5, 136.0, 133.5, 131.4, 127.1[5] | |

| Mass Spectrum (m/z) | Data not available in cited sources. | Molecular Ion: 190[4] | [M-H]⁻: 139.0[6] |

Experimental Protocols: Synthesis of Halogenated Benzoic Acids

Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid via Friedel-Crafts Acylation and Haloform Reaction

This protocol is adapted from a patented process for the synthesis of 2,4-dichloro-5-fluorobenzoic acid and can likely be modified for the target compound by using the appropriate starting materials.

Experimental Workflow:

References

- 1. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2,4-dichloro-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details plausible synthetic routes, presents quantitative data from analogous reactions, and includes detailed experimental protocols adapted from established procedures for structurally similar molecules.

Introduction

This compound is a halogenated aromatic carboxylic acid whose structural motif is of significant interest in medicinal chemistry. The specific arrangement of its chloro and fluoro substituents on the benzene ring can impart unique physicochemical properties to larger molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide explores the most viable synthetic pathways to access this important building block, focusing on the selection of appropriate starting materials and the execution of key chemical transformations.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway is often dictated by the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis. Below are the most promising synthetic strategies, starting from readily accessible precursors.

Route 1: Electrophilic Aromatic Substitution of 1,3-Dichloro-2-fluorobenzene

A robust and logical approach commences with 1,3-dichloro-2-fluorobenzene. This pathway involves a two-step sequence: Friedel-Crafts acylation followed by haloform reaction or a similar oxidation.

Caption: Synthetic pathway from 1,3-dichloro-2-fluorobenzene.

Step 1: Synthesis of 2-Acetyl-1,3-dichloro-4-fluorobenzene (Friedel-Crafts Acylation)

-

To a stirred mixture of 1,3-dichloro-2-fluorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq) at room temperature, slowly add acetyl chloride (1.5 eq) while maintaining the temperature between 20-40°C.

-

After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-acetyl-1,3-dichloro-4-fluorobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Oxidation)

-

To the crude 2-acetyl-1,3-dichloro-4-fluorobenzene from the previous step, add a solution of sodium hypochlorite (e.g., commercial bleach, ensuring a molar excess).

-

Stir the mixture vigorously. The reaction can be initiated at room temperature and then heated to reflux for 2-3 hours to ensure completion.

-

Monitor the reaction by a suitable technique (e.g., TLC or GC-MS).

-

After completion, cool the mixture and separate the chloroform byproduct.

-

Add sodium bisulfite solution to quench any remaining hypochlorite.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

| Parameter | Value |

| Starting Material | 2,4-Dichlorofluorobenzene |

| Yield | ~80% (overall) |

| Purity | Not specified |

| Melting Point | 139°C |

Route 2: Oxidation of 2,4-Dichloro-3-fluorotoluene

This is a more direct route, assuming the availability of the corresponding toluene derivative. The oxidation of the methyl group to a carboxylic acid is a standard transformation in organic synthesis.

Caption: Synthesis via oxidation of the corresponding toluene.

-

In a reaction vessel, suspend 2,4-dichloro-3-fluorotoluene (1.0 eq) in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or manganese trioxide (Mn₂O₃) in sulfuric acid.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (indicated by the disappearance of the purple permanganate color or by chromatographic analysis).

-

Cool the reaction mixture and, if using KMnO₄, filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the benzoic acid derivative.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

| Parameter | Value |

| Starting Material | m-Fluorotoluene |

| Oxidizing Agent | Mn₂O₃ in H₂SO₄ |

| Product | m-Fluorobenzaldehyde |

| Yield | ~90% |

Route 3: Carboxylation via an Organometallic Intermediate

This route involves the formation of a highly reactive organometallic species, such as a Grignard reagent, from a suitable halogenated precursor, followed by quenching with carbon dioxide. A plausible starting material would be 1-bromo-2,4-dichloro-3-fluorobenzene.

Caption: Synthesis via Grignard reagent and carboxylation.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,4-dichloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to the appropriate temperature (e.g., -15°C to 0°C) and slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq) to perform a Br/Mg exchange, forming the Grignard reagent.

-

Stir the mixture at this temperature for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile |

| Reagent | i-PrMgCl, then CO₂ |

| Product | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid |

| Yield | 60% |

Purification and Characterization

Purification of the final product, this compound, is crucial to remove any unreacted starting materials or byproducts. Standard methods include:

-

Recrystallization: Using a suitable solvent system such as ethanol/water, toluene, or hexane/ethyl acetate.

-

Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.

-

Salt Formation: For high purity, formation of a salt with a chiral amine like α-methylbenzylamine can be employed to remove positional isomers, followed by hydrolysis to regenerate the pure acid.[1]

Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and hydroxyl functional groups of the carboxylic acid.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

Halogenated Aromatic Compounds: These are often toxic and can be irritants. Avoid inhalation and skin contact.

-

Strong Acids and Bases: (e.g., H₂SO₄, HCl, NaOH) are corrosive.

-

Organometallic Reagents: (e.g., Grignard reagents) are highly reactive and moisture-sensitive.

-

Oxidizing Agents: (e.g., KMnO₄, NaOCl) can react violently with organic materials.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound is achievable through several viable synthetic routes. The choice of starting material—be it 1,3-dichloro-2-fluorobenzene, the corresponding toluene derivative, or a brominated precursor—will depend on factors such as commercial availability, cost, and the desired scale of production. The experimental protocols provided, based on analogous and well-established chemical transformations, offer a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, will ensure the high quality of this compound required for its application in the synthesis of complex molecular targets.

References

An In-depth Technical Guide on the Physical Properties of 2,4-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

2,4-Dichloro-3-fluorobenzoic acid is a derivative of benzoic acid with two chlorine atoms and one fluorine atom substituted on the benzene ring.

-

IUPAC Name: this compound[1]

-

CAS Number: 915145-05-0[1]

-

Molecular Formula: C₇H₃Cl₂FO₂[1]

-

Molecular Weight: 209.00 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl[1]

-

InChI Key: LBOGDFHFACXPKV-UHFFFAOYSA-N[1]

Quantitative Physical Properties

A comprehensive summary of the available quantitative physical data for this compound is presented in the table below. It is critical to note the absence of experimentally determined values for several properties in publicly accessible literature.

| Property | Value | Data Type |

| Molecular Weight | 209.00 g/mol | Computed |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

| Solubility in Water | Data not available | - |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Computed (XLogP3-AA)[1] |

Experimental Protocols for Physical Property Determination

To address the gap in experimental data, this section provides detailed, standardized protocols for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A sufficient quantity of the substance is placed in a distillation flask with boiling chips.

-

Apparatus: A standard distillation apparatus is assembled, including a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The sample is heated gently. The temperature is monitored, and the vapor rises and condenses in the condenser.

-

Data Recording: The temperature at which a steady stream of distillate is collected is recorded as the boiling point at the measured atmospheric pressure.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Methodology:

-

Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.

-

Procedure:

-

The mass of the empty, clean, and dry pycnometer is determined.

-

The pycnometer is filled with the substance (if liquid) or a known volume of a non-reactive solvent in which a known mass of the solid substance is dissolved.

-

The mass of the filled pycnometer is determined.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water).

-

-

Calculation: The density is calculated by dividing the mass of the substance by its volume.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the substance in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

Procedure: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove the undissolved solid. The concentration of the dissolved substance in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration.

-

Data Reporting: The solubility is expressed in units such as g/L or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture if solubility in water is low).

-

Apparatus: A pH meter with a calibrated electrode and a burette are used.

-

Procedure: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of the titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized compound like this compound.

Caption: A logical workflow for the determination of the physical properties of this compound.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While there is a notable lack of experimentally determined data, this document provides a framework for researchers by outlining detailed, standardized protocols for the empirical determination of these crucial parameters. The provided workflow and methodologies are intended to guide future experimental work, ensuring the generation of high-quality, reproducible data that will be invaluable for the application of this compound in drug discovery and materials science.

References

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-3-fluorobenzoic Acid

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2,4-dichloro-3-fluorobenzoic acid in common solvents. This guide, therefore, provides a comprehensive overview of the predicted solubility characteristics of the target compound, quantitative data for a structurally similar compound, and detailed experimental protocols for determining solubility. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring two chlorine atoms and a fluorine atom on the benzoic acid backbone, suggests that it is a lipophilic compound with limited aqueous solubility. The predicted XLogP3-AA value for this compound is 2.8, indicating a higher preference for lipidic environments over aqueous ones.[1] This property is a critical consideration in drug development, influencing factors such as formulation, bioavailability, and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 915145-05-0 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| Predicted XLogP3-AA | 2.8 | [1] |

Solubility Profile

Qualitative Solubility of this compound: Based on its chemical structure and predicted lipophilicity, this compound is expected to exhibit:

-

Low solubility in water.

-

Higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).

Quantitative Solubility of 2,4-Dichlorobenzoic Acid (for comparison):

| Solvent | Temperature | Solubility |

| Water | Room Temperature | 0.1 - 1 g/L |

This data is for 2,4-dichlorobenzoic acid and should be used as an estimate for this compound with caution.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble compound like this compound can be experimentally determined using several well-established methods. The shake-flask method followed by a quantitative analysis of the saturated solution is a common and reliable approach.

4.1. Shake-Flask Method for Achieving Equilibrium

This method is considered the gold standard for determining thermodynamic solubility.[3][4]

-

Objective: To create a saturated solution of the compound in a given solvent at a constant temperature.

-

Procedure:

-

Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, inert container (e.g., a glass flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration to allow the system to reach equilibrium. This can take 24 to 72 hours.[3]

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration (using a filter compatible with the solvent) or centrifugation.[3]

-

4.2. Quantitative Analysis of the Saturated Solution

Once the saturated solution is obtained, the concentration of the dissolved solute needs to be determined. Two common methods are titration and UV-Vis spectrophotometry.

4.2.1. Titrimetric Method

This method is suitable for acidic compounds like carboxylic acids.

-

Objective: To determine the concentration of the dissolved acid by titrating it with a standardized base.

-

Procedure:

-

Accurately measure a known volume of the clear, saturated filtrate.

-

If necessary, dilute the sample with a suitable solvent to a concentration appropriate for titration.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample.

-

Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

Record the volume of the titrant used.

-

Calculate the molar concentration of the benzoic acid derivative in the saturated solution using the stoichiometry of the acid-base reaction.

-

4.2.2. UV-Vis Spectrophotometry Method

This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

-

Objective: To determine the concentration of the dissolved compound by measuring its absorbance of light at a specific wavelength.

-

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Accurately dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing Experimental Workflows

5.1. Workflow for Solubility Determination by the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

5.2. Logical Relationship for Solubility Analysis

Caption: Logical flow from experimental protocol to final solubility data.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-3-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for 2,4-Dichloro-3-fluorobenzoic acid. The information is intended to support research, development, and quality control activities involving this compound. All presented data is representative and should be confirmed through empirical analysis.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.9 - 8.1 | Doublet of doublets | ~8.0, ~1.5 | H-6 |

| 7.5 - 7.7 | Doublet of doublets | ~8.0, ~2.0 | H-5 |

| 11.0 - 13.0 | Broad Singlet | - | -COOH |

Table 2: ¹³C NMR Data (Representative) [1]

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~155 (d, J ≈ 250 Hz) | C-F |

| ~135 | C-Cl (C4) |

| ~132 | C-Cl (C2) |

| ~130 | C-H (C6) |

| ~125 | C-H (C5) |

| ~120 | C-COOH |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1700-1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Medium | C-F stretch |

| 700-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data (Representative)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 208/210/212 | 100/65/10 | [M]+ (Molecular Ion) |

| 191/193/195 | 30/20/3 | [M-OH]+ |

| 163/165/167 | 15/10/2 | [M-COOH]+ |

| 135/137 | 40/13 | [M-COOH-Cl]+ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans are typically used, with proton decoupling.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. For EI, an electron energy of 70 eV is standard. The instrument is typically scanned over a mass-to-charge (m/z) range of 50-500 amu.

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from known procedures for similar halogenated benzoic acids. This represents a logical workflow for the preparation of the target compound.

Caption: Plausible synthesis of this compound.

References

Commercial Availability and Technical Guide: 2,4-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, properties, and synthesis of 2,4-Dichloro-3-fluorobenzoic acid (CAS No. 915145-05-0). This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chlorine and fluorine atoms on the benzoic acid core offers unique electronic and steric properties, making it a key intermediate in organic synthesis.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| CAS Number | 915145-05-0 | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 142-146 °C | [3][4][5] |

| Purity | Typically ≥95% |

Commercial Availability

A number of chemical suppliers offer this compound, typically in research and development quantities. The following table summarizes some of the commercially available options.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | Inquire |

| Manchester Organics | 95% | Inquire |

| Bide Pharmatech Ltd. | Inquire | Inquire |

| Shanghai Haohong Scientific Co., Ltd. | Inquire | Inquire |

| Jiaxing Deyi Chemical Co., Ltd. | Inquire | Inquire |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | Inquire | Inquire |

| Suzhou Hosyn Pharm Ltd. | Inquire | Inquire |

It is important to note that the availability and packaging sizes are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

Applications in Research and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it a valuable precursor for creating complex molecular architectures.

Pharmaceutical Development

Fluorinated organic molecules are of significant interest in drug discovery due to the ability of fluorine to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[6] The presence of both chlorine and fluorine atoms in this compound provides multiple reaction sites for further chemical modification, enabling the synthesis of diverse compound libraries for screening. This compound and its isomers are used in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3][7] Specifically, the related 2,4-dichloro-5-fluorobenzoic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics.[7]

Agrochemicals

Similar to pharmaceuticals, the introduction of halogen atoms can enhance the efficacy and selectivity of agrochemicals. 2,4-Dichloro-5-fluorobenzoic acid is utilized as a key intermediate in the synthesis of herbicides and fungicides, contributing to improved crop protection.[3]

Synthesis and Experimental Protocols

A patented process for the preparation of the related isomer, 2,4-dichloro-5-fluoro-benzoic acid, provides a relevant example of the synthetic strategies that could be employed.[8] This process involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene followed by a haloform reaction.

Example Synthetic Pathway: Preparation of 2,4-dichloro-5-fluoro-benzoic acid

The following diagram illustrates the two-step synthesis of 2,4-dichloro-5-fluoro-benzoic acid from 2,4-dichlorofluorobenzene.

Experimental Protocol (Adapted from Patent EP0176026A2 for 2,4-dichloro-5-fluoro-benzoic acid)[8]

Step 1: Synthesis of 2,4-dichloro-5-fluoro-acetophenone

-

To a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.

-

Stir the mixture at 120°C for 2 hours.

-

Pour the hot mixture onto 250 g of ice.

-

Extract the separated oil with methylene chloride.

-

Evaporate the solvent to yield the crude 2,4-dichloro-5-fluoro-acetophenone.

Step 2: Synthesis of 2,4-dichloro-5-fluoro-benzoic acid

-

To the residue from Step 1, add 450 ml of a sodium hypochlorite solution (150 g of active chlorine/l).

-

Stir the mixture for 1 hour without heating.

-

Boil the mixture under reflux for 2 hours.

-

Separate the chloroform formed.

-

Add 300 ml of water to the aqueous phase.

-

Add 10 ml of 40% sodium hydrogen sulfite solution.

-

Acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the product.

-

Isolate the 2,4-dichloro-5-fluoro-benzoic acid by conventional methods (e.g., filtration, washing, and drying).

It is important to note that the synthesis of this compound would likely require a different starting material and potentially different reaction conditions to achieve the desired substitution pattern. Researchers should consult the scientific literature for more specific synthetic routes. For instance, a two-step process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile has been developed.[9][10][11]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 915145-05-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-DICHLORO-5-FLUOROBENZOIC ACID | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 8. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

safety and handling of 2,4-Dichloro-3-fluorobenzoic acid

An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals.[1] Adherence to the protocols and safety measures outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data has been compiled from various Safety Data Sheets (SDS) and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃Cl₂FO₂ | [2][3] |

| Molecular Weight | 209.00 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 144-146 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [4] |

| CAS Number | 915145-05-0 |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling.

Primary Hazards:

-

Harmful if swallowed: Ingestion can lead to adverse health effects.[2]

-

Skin and eye irritant: Direct contact can cause significant irritation.[2][3]

-

Respiratory irritant: Inhalation of dust may irritate the respiratory tract.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat, apron, or coveralls to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be used.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and emergency shower must be readily accessible in the immediate work area.

Experimental Protocols

General Laboratory Handling Protocol

This protocol outlines the basic steps for safely handling this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate PPE (see section 2.1)

-

Spatula

-

Weighing paper/boat

-

Fume hood

-

Sealable container for the compound

Procedure:

-

Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. The work area within the fume hood should be clean and uncluttered.

-

Dispensing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat. Avoid generating dust.

-

Closing Container: Securely close the container of this compound immediately after dispensing to prevent contamination and exposure.

-

Transfer: Carefully transfer the weighed compound to your reaction vessel or for its intended use.

-

Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the cleaning materials as hazardous waste.

-

Waste Disposal: All materials contaminated with this compound, including weighing paper, gloves, and pipette tips, must be disposed of as hazardous chemical waste in a designated, labeled, and sealed container.[6]

-

Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.

General laboratory workflow for handling this compound.

Synthesis Protocol of 2,4-Dichloro-5-fluorobenzoic Acid

The following is a representative synthesis protocol adapted from the literature.[7] This synthesis involves hazardous materials and should only be performed by trained personnel in a suitable laboratory environment.

Reaction Scheme: 2,4-Dichlorofluorobenzene → 2,4-Dichloro-5-fluoroacetophenone → 2,4-Dichloro-5-fluorobenzoic acid

Materials:

-

2,4-Dichlorofluorobenzene

-

Aluminum chloride (anhydrous)

-

Acetyl chloride

-

Methylene chloride

-

Ice

-

Sodium hypochlorite solution (chlorine solution)

-

Sodium hydrogen sulfite solution

-

Concentrated hydrochloric acid

-

Appropriate glassware for reaction, workup, and filtration

-

Heating mantle and stirrer

-

Fume hood

Procedure:

-

Acylation: In a fume hood, to a stirred mixture of 2,4-dichlorofluorobenzene (0.2 mol) and anhydrous aluminum chloride (0.5 mol), add acetyl chloride (0.3 mol) at a temperature between 20-40 °C.

-

Heating: Heat the reaction mixture to 120 °C and stir for 2 hours.

-

Quenching: Carefully pour the hot reaction mixture onto ice (250 g).

-

Extraction: Extract the resulting oil with methylene chloride.

-

Solvent Removal: Evaporate the methylene chloride under reduced pressure.

-

Oxidation: Add sodium hypochlorite solution (450 ml, 150 g active chlorine/l) to the residue. Stir for 1 hour at room temperature, then heat to reflux for 2 hours.

-

Workup: Separate the chloroform formed. Add water (300 ml) and sodium hydrogen sulfite solution (10 ml, 40%).

-

Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of 1 to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry to yield 2,4-dichloro-5-fluorobenzoic acid.

Workflow for the synthesis of 2,4-Dichloro-5-fluorobenzoic acid.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminate.

-

Large Spills: Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for assistance with cleanup.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: During a fire, hazardous decomposition products such as hydrogen chloride and hydrogen fluoride gas may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.[6]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.[8]

Biological Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological signaling pathways that may be modulated by this compound. Further research is required to elucidate its mechanism of action and toxicological profile at the molecular level.

Disclaimer: This guide is intended for informational purposes only and does not replace the need for a comprehensive risk assessment before handling this compound. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]